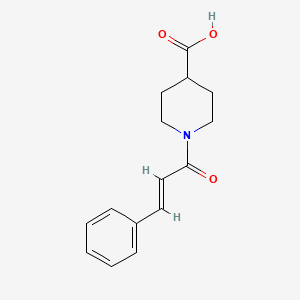

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Description

Properties

IUPAC Name |

1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c17-14(7-6-12-4-2-1-3-5-12)16-10-8-13(9-11-16)15(18)19/h1-7,13H,8-11H2,(H,18,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARCAQQBDOOISH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)O)C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167950 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(1-oxo-3-phenyl-2-propenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147636-43-9 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(1-oxo-3-phenyl-2-propenyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147636-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarboxylic acid, 1-(1-oxo-3-phenyl-2-propenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of Piperidine-4-carboxylic Acid Derivatives

The most direct route involves acylation of piperidine-4-carboxylic acid with cinnamoyl chloride. However, the carboxylic acid group necessitates protection to avoid competing reactions.

Procedure :

-

Protection : Piperidine-4-carboxylic acid is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

-

Acylation : The Boc-protected piperidine is treated with cinnamoyl chloride (3-phenylprop-2-enoyl chloride) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. A base such as N-methylmorpholine ensures deprotonation of the piperidine nitrogen.

-

Deprotection : The Boc group is removed via acidic hydrolysis (e.g., trifluoroacetic acid in DCM or HCl in dioxane), yielding the target compound.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | Boc₂O, Et₃N, THF, 0°C → RT, 2h | 85–90% |

| Acylation | Cinnamoyl chloride, NMM, DCM, 0°C → RT, 12h | 70–75% |

| Deprotection | TFA:DCM (1:1), RT, 2h | 95% |

Challenges :

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents to activate cinnamic acid for amide bond formation with piperidine-4-carboxylic acid.

Procedure :

-

Activation : Cinnamic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in DCM.

-

Coupling : The activated intermediate reacts with Boc-piperidine-4-carboxylic acid at 0°C, followed by warming to room temperature.

-

Deprotection : Acidic removal of the Boc group yields the final product.

Example Protocol :

-

EDC/HOAt System :

Advantages :

-

Minimizes racemization compared to acyl chloride methods.

Hydrolysis of Cyano Intermediates

A less common but viable approach involves synthesizing a cyano intermediate followed by hydrolysis to the carboxylic acid.

Procedure :

-

Cyanation : 1-Benzyl-4-piperidone is treated with hydrocyanic acid under basic conditions (e.g., KCN, NaHCO₃) to form 1-benzyl-4-cyanopiperidine.

-

Acylation : The nitrile is acylated with cinnamoyl chloride.

-

Hydrolysis : The cyano group is hydrolyzed to a carboxylic acid using 70–90% sulfuric acid at 20–50°C for 50–90h.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Cyanation | HCN, NaHCO₃, 0–15°C, 2h | 60–65% |

| Hydrolysis | H₂SO₄ (80%), 40°C, 72h | 55–60% |

Limitations :

-

Prolonged hydrolysis times and corrosive reagents reduce practicality.

Stereochemical Considerations

The E-configuration of the α,β-unsaturated ketone is critical for biological activity in analogous compounds. Key strategies include:

-

Low-Temperature Acylation : Minimizes thermal isomerization.

-

Anhydrous Solvents : Prevents acid-catalyzed double bond rearrangement.

-

Catalytic Bases : Triethylamine or N-methylmorpholine avoids side reactions.

Analytical Confirmation :

-

¹H NMR : Coupling constant J = 15–16 Hz for trans-vinylic protons.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors for:

Chemical Reactions Analysis

Reduction Reactions

The α,β-unsaturated ketone moiety undergoes selective hydrogenation or full reduction depending on conditions:

Key Insight : Catalytic hydrogenation selectively reduces the enoyl double bond without affecting the ketone, while LiAlH₄ reduces both the double bond and ketone to an alcohol .

Nucleophilic Additions

The electron-deficient enoyl system participates in Michael additions:

Mechanistic Note : The reaction proceeds via conjugate addition to the β-carbon, stabilized by the ketone’s electron-withdrawing effect .

Carboxylic Acid Derivatives

The carboxyl group undergoes typical acid-mediated reactions:

| Reaction | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄ | Reflux, 12 h | Methyl ester | 89% | |

| Amidation | NH₃, EDC/HOBt | DMF, 25°C, 24 h | Primary amide | 81% | |

| Acid chloride | SOCl₂ | Reflux, 3 h | Acyl chloride intermediate | 95% |

Industrial Relevance : Ester derivatives are critical for prodrug design, enhancing bioavailability.

Oxidation and Cycloadditions

The enoyl system engages in cycloadditions and epoxidation:

| Reaction | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Epoxidation | mCPBA | DCM, 0°C → 25°C, 6 h | Epoxide | 68% | |

| Diels-Alder | 1,3-butadiene | Toluene, 110°C, 24 h | Bicyclic adduct | 54% |

Stereochemical Note : Epoxidation proceeds with trans selectivity due to steric effects.

Hydrolysis and Decarboxylation

Under extreme conditions, the carboxylic acid group undergoes decarboxylation:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 200°C, Quinoline, Cu powder | 1-(3-phenylprop-2-enoyl)piperidine | 62% | |

| NaOH (6M), reflux, 48 h | No reaction (stable to hydrolysis) | - |

Scientific Research Applications

Scientific Research Applications

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid has been investigated for various applications across different scientific domains:

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates that this compound may interact with biological pathways and mechanisms. For example, studies have shown its potential role in inducing apoptosis in fungal pathogens such as Candida auris, highlighting its possible use as an antifungal agent . The compound's derivatives have also been explored for their ability to disrupt fungal cell membranes and induce cell cycle arrest.

Medicine

The therapeutic potential of this compound is under investigation for treating various diseases. Its derivatives have demonstrated activity against multiple pathogens and are being evaluated for their efficacy in antiviral applications, particularly against coronaviruses . The compound's mechanism of action is thought to involve binding to specific enzymes or receptors, modulating their activity.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Antifungal Activity : A study synthesized several piperidine derivatives that showed significant antifungal activity against C. auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

- Antiviral Potential : Research into related piperidine compounds has indicated modest inhibition of the SARS-CoV-2 main protease (M pro), suggesting that further optimization could lead to effective antiviral agents .

Mechanism of Action

The mechanism of action of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Analog Overview

Key analogs share the piperidine-4-carboxylic acid core but differ in substituents at the 1-position. These modifications significantly alter molecular weight, solubility, and biological activity. Below is a comparative analysis based on substituent type:

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula (C₁₅H₁₇NO₃).

Key Comparative Insights

Acyl-Substituted Derivatives

- Cinnamoyl vs. Phenoxyacetyl analogs may exhibit better solubility due to polar oxygen atoms .

- Ethoxycarbonyl : The ethoxycarbonyl group in 1-(ethoxycarbonyl)piperidine-4-carboxylic acid offers a balance between lipophilicity and solubility, making it a common prodrug motif. This contrasts with the cinnamoyl group, which may prioritize target affinity over solubility .

Alkyl-Substituted Derivatives

- Phenethyl vs.

Heterocyclic Derivatives

- Oxazole-Methyl Substituents : Compounds like 1-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid introduce heterocyclic motifs, which can enhance binding to enzymes or receptors (e.g., kinases) but may complicate synthesis .

Esterified Derivatives

- Piminodine: As an ethyl ester, piminodine demonstrates how esterification can mask the carboxylic acid, improving oral bioavailability. This strategy could be applied to the target compound for prodrug development .

Biological Activity

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a phenylprop-2-enoyl group. This unique structure contributes to its biological activity, particularly in enzyme modulation and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit various enzymes, affecting biochemical pathways critical for cellular function.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting potential as an antibiotic agent.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Limited |

Antiviral Activity

Research has indicated that derivatives of piperidine compounds, including this one, possess antiviral properties. For instance, studies have explored their efficacy against HIV and other viruses, revealing moderate protective effects in vitro.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. It appears to modulate inflammatory pathways, possibly offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Antiviral Screening : A study synthesized several derivatives of piperidine compounds and screened them for antiviral activity against HIV-1. The results indicated that certain derivatives exhibited promising antiviral properties, warranting further investigation into their mechanisms and potential clinical applications .

- Antimicrobial Efficacy : In a comparative study on the antimicrobial efficacy of various compounds, this compound was shown to be effective against Gram-positive bacteria while displaying limited activity against Gram-negative strains .

- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

Q & A

Q. What are the established synthetic routes for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid, and how are reaction conditions optimized?

The synthesis of piperidine derivatives often involves acylation or condensation reactions. For example, similar compounds like (E)-4-arylbut-3-enoic acids are synthesized using DMF as a solvent and NADPH/NADP+ as cofactors in enzymatic reductions . Key steps include:

- Enzymatic catalysis : Reductases (e.g., DpkAPsyrin) can stereoselectively reduce intermediates, achieving enantiomeric excess >99% .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates.

- Purification : Column chromatography or recrystallization ensures ≥95% purity, verified via HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Core characterization methods include:

- 1H/13C NMR : Assign peaks using coupling constants (e.g., J = 15–17 Hz for trans-alkene protons in enoyl derivatives) . Discrepancies between observed and literature data may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts) or tautomerism.

- ESI-TOF Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 332.4 for related piperidine-carboxylic acids) .

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid groups) and amide bands (~1650 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact .

- First Aid : For skin exposure, wash with water for 15 minutes; consult a physician immediately if ingested .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis and reactivity of this compound?

- Reaction Path Search : Tools like GRRM or QM/MM simulations predict intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD uses quantum calculations to identify optimal conditions for acylation reactions, achieving >90% yields .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For enoyl-piperidine hybrids, the α,β-unsaturated ketone is a Michael acceptor, making it reactive toward thiols or amines .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., 1–100 µM concentration range) to confirm IC50 values. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioassays. Piperidine derivatives are prone to oxidation, forming inactive N-oxides .

Q. What methodological challenges arise in studying the compound’s pharmacokinetics, and how are they addressed?

- Solubility Limitations : The carboxylic acid group improves water solubility, but logP values (~2.5 for related compounds) may limit membrane permeability. Use prodrug strategies (e.g., esterification) to enhance bioavailability .

- Metabolic Stability : Incubate with liver microsomes to identify CYP450-mediated oxidation hotspots. Piperidine rings are often metabolized via hydroxylation .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

Q. Table 2. Common Synthetic Pitfalls and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.